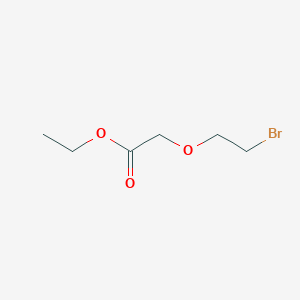
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide, also known as N-OMe-TMS, is a novel, non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential alternative to the commonly used NSAIDs such as ibuprofen and naproxen. N-OMe-TMS is a potent inhibitor of cyclooxygenase (COX) enzymes and is believed to be a safer and more effective alternative to existing NSAIDs. N-OMe-TMS has been studied for its potential therapeutic benefits in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
作用機序
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and thromboxanes. N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide binds to the active site of the COX enzyme and blocks its activity, thus preventing the production of inflammatory mediators. This mechanism of action is similar to that of other commonly used NSAIDs, such as ibuprofen and naproxen.
Biochemical and Physiological Effects
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to reduce inflammation and pain, as well as having anti-proliferative and anti-angiogenic effects. In clinical studies, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to reduce symptoms of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease, as well as having anti-inflammatory and analgesic effects.
実験室実験の利点と制限
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has several advantages and limitations for use in laboratory experiments. The main advantage of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide is its potency and selectivity for COX enzymes, which makes it an ideal tool for studying the role of COX enzymes in inflammation and other physiological processes. However, the main limitation of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide is its low solubility in water, which can make it difficult to use in some laboratory experiments.
将来の方向性
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has a variety of potential future applications. It could be used as a therapeutic agent for the treatment of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It could also be used as a research tool to study the role of COX enzymes in inflammation and other physiological processes. Additionally, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide could be used to develop new NSAIDs that are safer and more effective than existing drugs. Finally, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide could be used to develop new drugs for the treatment of cancer, as it has been shown to have anti-proliferative and anti-angiogenic effects.
合成法
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide is synthesized through a two-step process. The first step involves the reaction of 1-chloro-2-thiomorpholin-1-ylidene methanesulfonamide (C-TMS) with 1-methyl-2-nitro-1-ethanol (MNE) in the presence of a base, such as sodium hydroxide. This reaction produces N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide and 1-chloro-2-thiomorpholin-1-ylidene methanol (C-TMO). The second step involves the reaction of C-TMO with an acid, such as hydrochloric acid, to form 1-chloro-2-thiomorpholin-1-ylidene methanol hydrochloride (C-TMHCl).
科学的研究の応用
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been studied extensively in both preclinical and clinical studies. In preclinical studies, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and thromboxanes. N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In clinical studies, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to be a safe and effective treatment for rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide involves the reaction of thiomorpholine with methanesulfonyl chloride followed by oxidation with potassium permanganate to form the desired product.", "Starting Materials": [ "Thiomorpholine", "Methanesulfonyl chloride", "Potassium permanganate", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Thiomorpholine is reacted with methanesulfonyl chloride in the presence of a base such as sodium hydroxide and an organic solvent to form N-(methanesulfonyl)thiomorpholine.", "The resulting product is then oxidized with potassium permanganate in water to form N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide." ] } | |
CAS番号 |
2649073-75-4 |
分子式 |
C5H12N2O3S2 |
分子量 |
212.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



